Cas no 821767-31-1 (Methanone, 1H-indazol-3-yl[2-[(3-pyridinylmethyl)amino]phenyl]-)
![Methanone, 1H-indazol-3-yl[2-[(3-pyridinylmethyl)amino]phenyl]- structure](https://www.kuujia.com/scimg/cas/821767-31-1x500.png)
821767-31-1 structure
Product name:Methanone, 1H-indazol-3-yl[2-[(3-pyridinylmethyl)amino]phenyl]-
Methanone, 1H-indazol-3-yl[2-[(3-pyridinylmethyl)amino]phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, 1H-indazol-3-yl[2-[(3-pyridinylmethyl)amino]phenyl]-
- 1H-indazol-3-yl-[2-(pyridin-3-ylmethylamino)phenyl]methanone
- 821767-31-1
- (1H-Indazol-3-yl)(2-{[(pyridin-3-yl)methyl]amino}phenyl)methanone
- DTXSID40839210
-
- Inchi: InChI=1S/C20H16N4O/c25-20(19-15-7-1-4-10-18(15)23-24-19)16-8-2-3-9-17(16)22-13-14-6-5-11-21-12-14/h1-12,22H,13H2,(H,23,24)
- InChI Key: SQIMJZIUTXZOPT-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CN=CC=C4
Computed Properties
- Exact Mass: 328.13241115g/mol
- Monoisotopic Mass: 328.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 70.7Ų
Methanone, 1H-indazol-3-yl[2-[(3-pyridinylmethyl)amino]phenyl]- Related Literature
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
821767-31-1 (Methanone, 1H-indazol-3-yl[2-[(3-pyridinylmethyl)amino]phenyl]-) Related Products
- 2034427-98-8(N-(2,1,3-benzothiadiazol-4-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide)
- 2138817-14-6(Butanoic acid, 2-(2,2-dimethylcyclopentylidene)-)
- 56814-11-0(2-Amino-N-cyclohexylbenzamide)
- 712321-21-6(Benzenepropanoic acid, -amino-4-(1,1-dimethylethoxy)-, (R)-)
- 932489-43-5(2-{4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-(4-fluorophenyl)acetamide)
- 1346498-50-7(3-Fluoro-4-(oxetan-3-yloxy)benzoic acid)
- 2580294-92-2(tert-butyl (4E)-1,2,3,6,7,8-hexahydroazocine-5-carboxylate)
- 918411-43-5((1R,2R,4S)-7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid)
- 910444-15-4(3-amino-2-(4-phenylphenyl)methylpropanoic acid)
- 868976-44-7(N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk

河南东延药业有限公司
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
